Phthalide

Catalog No.
S583445
CAS No.
87-41-2
M.F
C8H6O2
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalide

CAS Number

87-41-2

Product Name

Phthalide

IUPAC Name

3H-2-benzofuran-1-one

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2

InChI Key

WNZQDUSMALZDQF-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)O1

Synonyms

1-Phthalanone; 2-Benzofuran-1(3H)-one; 2-Hydroxymethylbenzoic Acid γ-Lactone; 3H-Isobenzofuran-1-one; NSC 1469; Phthalolactone; 1(3H)-Isobenzofuranone

Canonical SMILES

C1C2=CC=CC=C2C(=O)O1

Organic Synthesis

Phthalide serves as a valuable building block in organic synthesis due to its reactive nature. The cyclic anhydride ring can be readily opened and participate in various reactions to form more complex molecules. Researchers utilize phthalide for the synthesis of numerous organic compounds, including:

  • Pharmaceuticals: Phthalide derivatives exhibit a range of biological activities, making them potential candidates for drug development. The starting material, phthalide, can be modified to create new compounds with desired pharmacological properties [].
  • Fine Chemicals: Phthalide finds application in the synthesis of various fine chemicals, such as fragrances, dyes, and pesticides. Its versatility as a building block allows for the creation of diverse molecules with specific functionalities [].

Material Science

Research has explored the potential of phthalide in the development of novel materials. Here are some examples:

  • Polymers: Phthalide can be incorporated into polymer structures to enhance their properties. Studies have shown that phthalide-containing polymers exhibit improved thermal stability and mechanical strength [].
  • Organic Electronics: Researchers are investigating the use of phthalide derivatives in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. These molecules possess interesting electronic properties that could be beneficial for developing new types of electronic components [].

Phthalide, an organic compound with the molecular formula C₈H₆O₂, is recognized as the simplest benzo lactone. It appears as a white solid and is primarily derived from hydroxymethylbenzoic acid. The structure of phthalide features a benzene ring fused with a γ-lactone, which is significant in various chemical and biological contexts. Phthalides are found predominantly in certain plant families, fungi, and liverworts, where they serve as bioactive constituents and are associated with traditional medicinal uses across different cultures .

, including:

  • Nucleophilic Substitution: This occurs at the carbonyl group, allowing for the introduction of various substituents.
  • Oxidation and Reduction: These transformations can modify the functional groups attached to the phthalide core.
  • Cycloaddition Reactions: Phthalides can participate in [π4s + π2s] and [π2s + π2s] cycloadditions, leading to more complex structures.
  • Lactonization: Phthalide can be synthesized via intramolecular lactonization processes, often catalyzed by Lewis acids or transition metals .

Phthalides exhibit a range of biological activities that make them significant in medicinal chemistry:

  • Antibacterial and Antifungal Properties: Many phthalides demonstrate efficacy against various pathogens.
  • Anti-inflammatory Effects: Certain derivatives have been shown to reduce inflammation in biological models.
  • Neurological Benefits: Some studies indicate potential protective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s .
  • Cytotoxicity: Phthalides have been investigated for their ability to induce apoptosis in cancer cells .

Phthalide can be synthesized through various methods, including:

  • Thermal Decomposition: Ethyl 2-(bromomethyl)benzoate undergoes thermal decomposition to yield phthalide.
  • Diels–Alder Reaction: This reaction between substituted furanones and silyloxydienes provides substituted phthalides in good yields.
  • Electrochemical Methods: Recent advancements utilize electrochemical lactonization techniques that allow for efficient synthesis under mild conditions.
  • Palladium-Catalyzed Reactions: These reactions facilitate the arylation of aldehydes with organoboronic acids to produce 3-arylphthalides .

Phthalide finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, phthalide serves as a precursor in synthesizing drugs targeting bacterial infections and inflammatory diseases.
  • Natural Products Chemistry: It is utilized in the synthesis of complex natural products and analogs.
  • Agricultural Chemicals: Certain phthalides are employed as fungicides and insecticides in agriculture .

Studies on phthalide interactions focus on its metabolic pathways and how it interacts with biological systems:

  • Metabolism: Phthalides typically undergo conjugation with glutathione or glucuronic acid, which facilitates their excretion from the body.
  • Synergistic Effects: Research has explored how phthalides interact with other compounds to enhance or inhibit biological activities, particularly in therapeutic contexts .

Similar Compounds

Several compounds share structural similarities with phthalide, each exhibiting unique properties:

CompoundStructure TypeNotable Properties
ButylphthalideMonomericAntioxidant properties
LigustilideMonomericAnti-inflammatory effects
TetrachlorophthalideHalogenated derivativeUsed as a fungicide
IsobenzofuranoneRelated lactonePrecursor for various synthetic pathways

Phthalide is unique due to its specific structural arrangement that allows for diverse chemical reactivity while maintaining significant biological activity. Its presence in traditional medicine further distinguishes it from similar compounds that may not have such historical significance .

Physical Description

White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

134.036779430 g/mol

Monoisotopic Mass

134.036779430 g/mol

Boiling Point

290.0 °C

Heavy Atom Count

10

LogP

0.8 (LogP)
0.80

Melting Point

75 °C

UNII

8VV922U86J

GHS Hazard Statements

Aggregated GHS information provided by 307 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 153 of 307 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 154 of 307 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Irritant

Other CAS

87-41-2

Wikipedia

Phthalide

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients

General Manufacturing Information

1(3H)-Isobenzofuranone: ACTIVE

Dates

Last modified: 08-15-2023

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